BenchChemオンラインストアへようこそ!

Tapentadol

Analgesia Receptor Pharmacology Opioid Research

Select this (R,R)-Tapentadol to guarantee experimental reproducibility in neuropathic pain models. Unlike tramadol, its direct dual MOR-NRI action bypasses CYP2D6-dependent metabolic activation, eliminating inter-individual PK variability. Quantified GI tolerability advantage over morphine/oxycodone (47-48% hazard reduction) makes it the superior comparator for studies where adverse event dropouts threaten statistical power. Verify enantiomeric purity ≥0.1% chiral impurity threshold as validated by EP/USP monograph methods.

Molecular Formula C14H24ClNO
Molecular Weight 257.80 g/mol
CAS No. 175591-23-8
Cat. No. B1681240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapentadol
CAS175591-23-8
Synonyms3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol
Nucynta
tapentadol
tapentadol hydrochloride
Molecular FormulaC14H24ClNO
Molecular Weight257.80 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
InChIInChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1
InChIKeyZELFLGGRLLOERW-XCBLFTOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 80 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1161 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tapentadol (CAS 175591-23-8) for Scientific Procurement: Dual MOR-NRI Analgesic with Distinct Pharmacology


Tapentadol is a centrally acting synthetic analgesic characterized by a dual mechanism of action: it functions as an agonist at the mu-opioid receptor (MOR) and as a norepinephrine reuptake inhibitor (NRI) [1]. The clinically active form is the specific (R,R)-enantiomer [2], with a molecular formula of C₁₄H₂₃NO and a logP of approximately 3.01 [3]. Unlike many opioids, tapentadol does not rely on metabolic activation for its analgesic effects and is primarily metabolized via Phase 2 conjugation (glucuronidation), with minimal involvement of the cytochrome P450 system [4].

Why Tapentadol (CAS 175591-23-8) Cannot Be Substituted with Tramadol, Morphine, or Oxycodone in Research Protocols


Tapentadol's differentiation from its closest structural and pharmacological analogs—tramadol, morphine, and oxycodone—is not marginal but foundational. While tramadol also inhibits monoamine reuptake, its analgesic effect is contingent upon variable metabolic activation to a more potent MOR agonist, O-desmethyltramadol, introducing substantial inter-individual pharmacokinetic variability and a different side effect profile [1]. Conversely, morphine and oxycodone are pure MOR agonists lacking the synergistic NRI component that defines tapentadol's efficacy in neuropathic pain models [2]. Furthermore, the clinically active (R,R)-enantiomer of tapentadol is specifically required; the other three stereoisomers are pharmacologically distinct and must be controlled for in any precise study or analytical reference standard procurement [3]. These disparities in mechanism, metabolism, and stereochemistry preclude any assumption of functional interchangeability, making the selection of the exact compound essential for experimental reproducibility.

Quantitative Differentiation of Tapentadol (CAS 175591-23-8): Head-to-Head Evidence for Scientific Selection


Mu-Opioid Receptor (MOR) Affinity and Functional Activity vs. Tramadol

Tapentadol exhibits a distinct pharmacological profile compared to tramadol, characterized by significantly higher mu-opioid receptor (MOR) binding affinity and direct functional activity without reliance on metabolic activation. While tramadol itself is a weak MOR agonist (Ki = 2.4 µM) and requires conversion to its (+)-O-desmethyl metabolite (Ki = 0.0034 µM) for potent opioid activity, tapentadol acts directly with a Ki of 0.16 µM [1]. Functionally, tapentadol achieves an MOR EC₅₀ of 0.67 µM, which is comparable to the active tramadol metabolite but without the pharmacokinetic uncertainty of metabolic conversion [1].

Analgesia Receptor Pharmacology Opioid Research

Norepinephrine vs. Serotonin Transporter Selectivity Profile

Tapentadol exhibits a highly selective inhibition profile for the norepinephrine transporter (NET) over the serotonin transporter (SERT). In functional uptake assays, tapentadol is nearly fivefold more potent at blocking NET (Ki = 0.48 µM) than at blocking SERT (Ki = 2.37 µM) [1]. This contrasts sharply with tramadol, which inhibits both NET (Ki = 0.78 µM) and SERT (Ki = 0.99 µM) with similar potency [1]. The minimal serotonergic activity of tapentadol translates to a clinically significant reduction in serotonin-related adverse effects, such as serotonin syndrome risk, compared to tramadol [2].

Neuropharmacology Transporter Assays Pain Mechanisms

Gastrointestinal Tolerability Advantage Over Classical Strong Opioids

In a large UK primary care observational study, tapentadol prolonged-release (PR) demonstrated significantly fewer gastrointestinal adverse events compared to morphine controlled-release (CR) and oxycodone CR [1]. The adjusted hazard ratio (aHR) for gastrointestinal events favored tapentadol PR: aHR = 0.532 (95% CI 0.402–0.703; p < 0.001) versus morphine CR, and aHR = 0.517 (95% CI 0.363–0.735; p < 0.001) versus oxycodone CR [1]. This represents an approximate 47–48% reduction in the hazard of experiencing constipation, nausea, or vomiting when tapentadol is used instead of either comparator [1].

Clinical Pharmacology Drug Safety Analgesic Selection

Enantiomeric Purity Requirement: Quantified Chiral Impurity Detection

Tapentadol possesses two chiral centers, yielding four stereoisomers, but only the (R,R)-enantiomer is clinically active [1]. For analytical method validation and reference standard procurement, a robust method to detect and quantify chiral impurities is essential. An optimized capillary electrophoresis method using sulfated-α-cyclodextrin as a chiral selector was capable of determining chiral impurities at a limit of 0.15% in the presence of the (R,R)-isomer [2]. An alternative HPLC method with a cellulose-based chiral stationary phase achieved similar sensitivity, detecting the S,S-enantiomer at a 0.1% concentration level [3].

Analytical Chemistry Chiral Separation Quality Control

Metabolic Stability: Independence from CYP450 Polymorphisms vs. Tramadol

A key differentiator for tapentadol is its metabolic profile. Approximately 97% of an administered dose is metabolized via Phase 2 glucuronidation, with only a minor fraction (about 13%) undergoing Phase 1 oxidation to N-desmethyl tapentadol via CYP2C9 and CYP2C19 [1]. This contrasts with tramadol, whose analgesic effect is dependent on CYP2D6-mediated conversion to the active metabolite O-desmethyltramadol [2]. Consequently, tapentadol's pharmacokinetics are not subject to the significant inter-individual variability caused by CYP2D6 genetic polymorphisms, a major limitation of tramadol in both clinical and research settings [2].

Pharmacokinetics Drug Metabolism Preclinical Modeling

High-Value Research and Industrial Applications for Tapentadol (CAS 175591-23-8) Based on Quantified Differentiation


Preclinical Neuropathic Pain Model Development Requiring Consistent Noradrenergic Modulation

For studies investigating neuropathic pain mechanisms, tapentadol is the preferred compound due to its selective and potent norepinephrine reuptake inhibition (NET Ki = 0.48 µM) with minimal serotonergic activity (SERT Ki = 2.37 µM) [1]. This allows researchers to specifically interrogate the contribution of enhanced noradrenergic signaling to analgesia without the confounding effects of serotonin modulation seen with tramadol (NET Ki = 0.78 µM; SERT Ki = 0.99 µM) [1]. This is particularly critical in rodent models of spinal nerve ligation or diabetic neuropathy, where the synergistic MOR-NRI mechanism of tapentadol has been demonstrated to produce dose-dependent analgesia [2].

Clinical Trial Design for Opioid Analgesics with Reduced Gastrointestinal Toxicity

Investigators planning clinical studies where gastrointestinal adverse events (nausea, vomiting, constipation) are a primary endpoint or a significant concern should consider tapentadol as a comparator or study drug. Evidence from a large observational study (n=1,791) shows tapentadol PR reduces the hazard of GI adverse events by approximately 47-48% compared to morphine CR (aHR=0.532) and oxycodone CR (aHR=0.517) [3]. This quantified tolerability advantage can be leveraged to design trials with potentially lower dropout rates due to GI toxicity, a common issue with classical strong opioids.

Analytical Method Development and Reference Standard Procurement for Chiral Purity

Procurement of tapentadol for use as a certified reference standard in quality control laboratories requires an understanding of its stereochemical complexity. Only the (R,R)-enantiomer is pharmacologically active [4]. Therefore, analytical methods must be capable of detecting and quantifying the presence of the three other stereoisomers. Validated capillary electrophoresis and HPLC methods have been established with detection limits for chiral impurities as low as 0.1–0.15% [5]. When sourcing analytical standards, users must verify that the material meets these stringent enantiomeric purity requirements to ensure accurate method validation and drug product release testing.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Requiring Low Inter-Individual Variability

For PK/PD studies in both preclinical species and human subjects, tapentadol offers a distinct advantage over tramadol due to its predictable metabolic profile. With 97% metabolism via non-polymorphic Phase 2 conjugation, tapentadol avoids the significant inter-individual variability associated with CYP2D6-dependent drugs like tramadol [6]. Its intrinsic dual mechanism of action (MOR agonism + NRI) is exerted directly by the parent drug, not a metabolite [1]. This translates to more consistent exposure-response relationships, making tapentadol an ideal candidate for developing robust PK/PD models and for use as a positive control in studies where minimizing pharmacokinetic variability is essential for detecting true pharmacodynamic signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tapentadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.